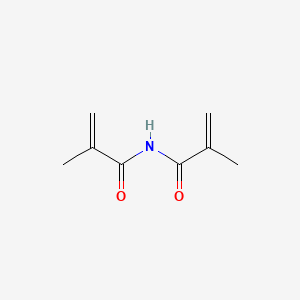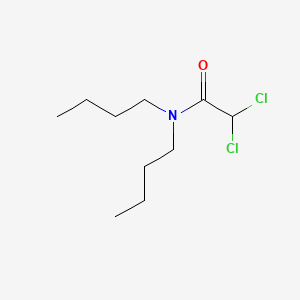
Pyridoxine 4,5-dicaprylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of pyridoxine 4,5-dicaprylate typically involves the esterification of pyridoxine with caprylic acid. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .
Analyse Des Réactions Chimiques
Types of Reactions: Pyridoxine 4,5-dicaprylate can undergo various chemical reactions, including:
Hydrolysis: The ester bonds can be hydrolyzed under acidic or basic conditions to yield pyridoxine and caprylic acid.
Oxidation: The hydroxyl groups in pyridoxine can be oxidized to form corresponding ketones or aldehydes.
Substitution: The ester groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic solutions, such as hydrochloric acid or sodium hydroxide, are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Substitution: Various nucleophiles can be used depending on the desired substitution.
Major Products:
Hydrolysis: Pyridoxine and caprylic acid.
Oxidation: Pyridoxal or pyridoxamine derivatives.
Substitution: Various substituted pyridoxine derivatives.
Applications De Recherche Scientifique
Pyridoxine 4,5-dicaprylate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects, including its role in treating vitamin B6 deficiency and its use in drug formulations.
Mécanisme D'action
The mechanism of action of pyridoxine 4,5-dicaprylate is primarily related to its role as a derivative of pyridoxine. Pyridoxine is converted to pyridoxal 5’-phosphate in the body, which acts as a coenzyme in various biochemical reactions. These reactions include the metabolism of amino acids, neurotransmitters, and lipids. This compound is believed to exert similar effects by releasing pyridoxine upon hydrolysis .
Comparaison Avec Des Composés Similaires
- Pyridoxine 3,4-dicaprylate
- Pyridoxine 3,4-dipalmitate
- Pyridoxal 5’-phosphate
Comparison: Pyridoxine 4,5-dicaprylate is unique due to its specific esterification at the 4 and 5 positions, which may confer different physicochemical properties compared to other derivatives. For example, pyridoxine 3,4-dicaprylate and pyridoxine 3,4-dipalmitate have ester groups at different positions, which can affect their solubility, stability, and biological activity. Pyridoxal 5’-phosphate, on the other hand, is the active coenzyme form of pyridoxine and plays a direct role in enzymatic reactions .
Propriétés
Numéro CAS |
749-99-5 |
|---|---|
Formule moléculaire |
C24H39NO5 |
Poids moléculaire |
421.6 g/mol |
Nom IUPAC |
[5-(hydroxymethyl)-2-methyl-3-octanoyloxypyridin-4-yl]methyl octanoate |
InChI |
InChI=1S/C24H39NO5/c1-4-6-8-10-12-14-22(27)29-18-21-20(17-26)16-25-19(3)24(21)30-23(28)15-13-11-9-7-5-2/h16,26H,4-15,17-18H2,1-3H3 |
Clé InChI |
IVCPRWHRGQGMPM-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCC(=O)OCC1=C(C(=NC=C1CO)C)OC(=O)CCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[(2R,3S,4R,5R,6S)-3,4-diacetyloxy-6-methoxy-5-(phenylmethoxycarbonylamino)oxan-2-yl]methyl acetate](/img/structure/B13769130.png)











![zinc;[(4-cyano-2,2-dimethylbutylidene)amino] N-methylcarbamate;dichloride](/img/structure/B13769183.png)
